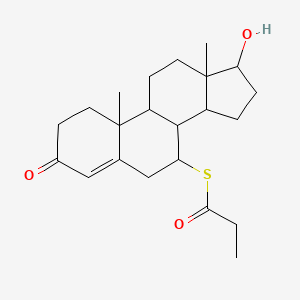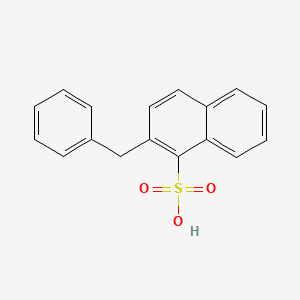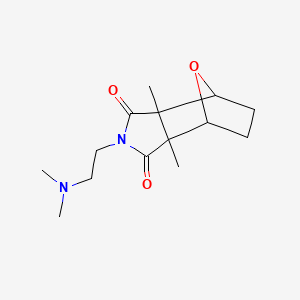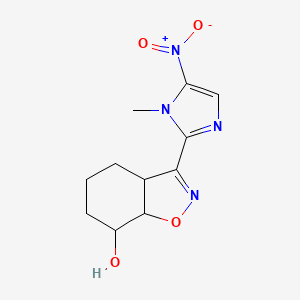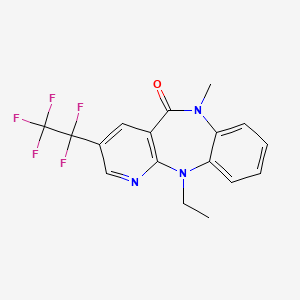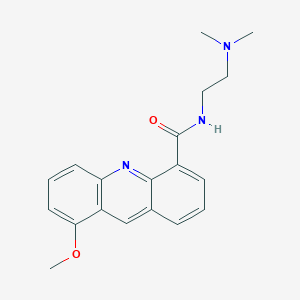
1-(2-Phenylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylcyclohexyl)ethanone is an organic compound with the molecular formula C14H18O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure its quality and consistency. Techniques such as distillation, recrystallization, and chromatography are often employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(2-Phenylcyclohexyl)ethanol.
Substitution: The phenyl and cyclohexyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl and cyclohexyl derivatives.
Scientific Research Applications
1-(2-Phenylcyclohexyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.
Comparison with Similar Compounds
1-(2-Phenylcyclohexyl)ethanone can be compared with other similar compounds, such as:
Cyclohexylphenylketone: Similar in structure but with different substituents on the cyclohexyl or phenyl rings.
Phenylcyclohexanol: A reduced form of the ketone with an alcohol group.
Cyclohexylbenzene: Lacks the ethanone group but shares the cyclohexyl and phenyl rings.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for synthetic and industrial applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new possibilities for its use in chemistry, biology, medicine, and industry.
Properties
CAS No. |
23923-61-7 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(2-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
InChI Key |
HZIAUPWBCOWHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)


